molecular formula C27H23N3O8 B567751 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide CAS No. 1225023-87-9

9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide

Cat. No. B567751
CAS RN: 1225023-87-9
M. Wt: 517.494
InChI Key: IGXYVYDHRNQRAA-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, also known as 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide, is a useful research compound. Its molecular formula is C27H23N3O8 and its molecular weight is 517.494. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Modification and Physical Properties Enhancement : Some derivatives have been used as modifying agents to enhance the physical properties of polyesters, such as poly(ethylene terephthalate), particularly in achieving high glass transition temperatures (Klanderman & Faber, 1968).

  • Electronic and Molecular Structure Influence : Different N-substituents in diamino-substituted anthracenes influence both the electronic and molecular structures of oxidized species, with variations in planarity and structural changes under oxidation conditions (Uebe et al., 2016).

  • Fluorescent Materials for Chemiluminescence : Anthracene derivatives, such as 9,10-bis(phenylethynyl)anthracene, have been investigated for their potential as fluorescent materials in peroxyoxalate chemiluminescence (Hanhela & Paul, 1981).

  • Reaction Kinetics in Electrochemistry : The reaction kinetics of cation radicals derived from similar compounds have been studied in electrochemical environments, showing variations in reaction mechanisms based on remote substituent effects (Oyama et al., 2000).

  • Synthesis and Spectral Properties : The synthesis and study of UV fluorescence spectral properties of derivatives like 9,10-Bis(trimethylsilylethynyl) anthracene provide insights into the interaction between different chemical compounds (Hu Xiao-li, 2010).

  • Novel Fluorescent pH Sensors and Biological Probes : Certain functionalized derivatives have shown promising applications as fluorescent pH sensors and biological probes, displaying properties like aggregation-induced emission, which is useful for pH and biomacromolecule sensing (Lu et al., 2010).

  • Applications in Cell Imaging : Derivatives like 9,10-dithienylanthracene have been used in cell imaging due to their aggregation-induced emission behaviors, demonstrating potential in biomedical imaging applications (Wang et al., 2020).

  • Semiconducting Properties and Device Applications : The electronic and photophysical properties of anthracene derivatives are significant in semiconductor technology, influencing device applications like thin-film transistors (Hur et al., 2011).

properties

IUPAC Name

3-[1-(2-carboxyethyl)-16-[(4-nitrophenyl)carbamoyl]-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-8-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O8/c31-23(32)13-15-26-19-5-1-3-7-21(19)27(16-14-24(33)34,22-8-4-2-6-20(22)26)38-29(26)25(35)28-17-9-11-18(12-10-17)30(36)37/h1-12H,13-16H2,(H,28,35)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXYVYDHRNQRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(ON3C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659837
Record name 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide

CAS RN

1225023-87-9
Record name 3,3'-{11-[(4-Nitrophenyl)carbamoyl]-9,10-(epoxyimino)anthracene-9,10-diyl}dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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